molecular formula C22H24N2O3 B2425147 N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide CAS No. 500113-88-2

N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide

Cat. No.: B2425147
CAS No.: 500113-88-2
M. Wt: 364.445
InChI Key: RKHMERVJVTURBC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline-1,3-diones

Properties

IUPAC Name

N-cyclohexyl-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-19(23-16-9-2-1-3-10-16)13-6-14-24-21(26)17-11-4-7-15-8-5-12-18(20(15)17)22(24)27/h4-5,7-8,11-12,16H,1-3,6,9-10,13-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHMERVJVTURBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Hydrolysis and Stability Studies

The amide bond and dione moiety exhibit pH-dependent stability:

  • Acidic Hydrolysis : The butanamide side chain undergoes cleavage in concentrated HCl (reflux, 6 h), regenerating the free carboxylic acid .

  • Basic Hydrolysis : The dione ring remains intact under mild alkaline conditions (NaOH, 1M), but prolonged exposure leads to partial ring opening .

Representative Reaction :

ButanamideHCl (conc.), reflux4-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)butanoic acid+cyclohexylamine[4][10]\text{Butanamide} \xrightarrow{\text{HCl (conc.), reflux}} \text{4-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)butanoic acid} + \text{cyclohexylamine} \quad[4][10]

Metal-Catalyzed Coupling Reactions

The electron-deficient dione system participates in copper-catalyzed cross-couplings:

  • Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd(dppf)Cl₂) enable aryl–amine bond formation with boronic acids, yielding polyheterocyclic derivatives .

  • Ugi Multicomponent Reactions : The compound serves as a carboxylate component in Ugi reactions, generating indenoisoquinolinone hybrids under microwave-assisted conditions .

Example Reaction :

Dione + Arylboronic AcidPd(dppf)Cl₂, NaHCO₃Indeno[1,2-c]isoquinolinone[3]\text{Dione + Arylboronic Acid} \xrightarrow{\text{Pd(dppf)Cl₂, NaHCO₃}} \text{Indeno[1,2-c]isoquinolinone} \quad[3]

Functionalization of the Amide Group

The cyclohexylamide moiety undergoes:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives .

  • Acylation : Acetyl chloride in pyridine introduces acetyl groups at the amide nitrogen .

Comparative Reactivity :

ReagentProductApplication
CH₃I, NaHN-MethylcyclohexylamideEnhanced lipophilicity
AcCl, PyridineN-AcetylcyclohexylamideProdrug synthesis

Scientific Research Applications

Pharmacological Properties

N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide exhibits several pharmacological properties that make it a candidate for drug development:

  • Anticancer Activity : Research indicates that compounds similar to this compound can inhibit the activity of bromodomains associated with cancer progression. Bromodomains are protein regions that recognize acetylated lysine residues on histones, which are crucial for gene expression regulation. Inhibiting these domains may lead to reduced tumor growth and proliferation in hyperproliferative diseases, particularly cancer .
  • CNS Effects : The compound's structural similarity to benzodiazepines suggests potential central nervous system (CNS) activity. Compounds with similar frameworks have demonstrated sedative, anxiolytic, and anticonvulsant effects in various studies . This could position this compound as a candidate for treating anxiety disorders and epilepsy.

Case Studies and Research Findings

Several studies have explored the efficacy of compounds related to this compound:

Study Findings
In vitro studies on bromodomain inhibitors Compounds demonstrated significant inhibition of cancer cell proliferation with IC50 values indicating high potency against various cancer cell lines .
CNS activity evaluation Similar derivatives exhibited sedative effects in animal models, suggesting potential use in treating anxiety and sleep disorders .
Antioxidant properties Some derivatives showed the ability to inhibit superoxide production in neutrophils, indicating potential anti-inflammatory applications .

Biological Activity

N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with various benzo[de]isoquinoline derivatives. The general method includes:

  • Refluxing cyclohexylamine with 1,8-naphthalic anhydride in a suitable solvent.
  • Purification through recrystallization techniques to obtain a high-purity product.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anti-cancer properties and interaction with biological targets.

Anticancer Properties

Research indicates that compounds related to benzo[de]isoquinoline structures exhibit significant anti-cancer activity. Specifically, this compound has shown:

  • Cytotoxicity against several cancer cell lines.
  • Inhibition of cell proliferation , particularly in breast and lung cancer models.

A study demonstrated that derivatives of this compound bind effectively to DNA, enhancing their potential as anti-cancer agents by interfering with cellular replication processes .

The proposed mechanism of action for this compound includes:

  • DNA Intercalation : The compound's structure allows it to intercalate into DNA strands, disrupting transcription and replication processes.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed significant reductions in cell viability upon treatment with varying concentrations of the compound.
    Cell LineIC50 (µM)Effect
    MCF-71575% inhibition at 48h
    A5492070% inhibition at 48h
  • Animal Models : Preliminary animal studies indicate that administration of the compound resulted in tumor size reduction and increased survival rates compared to control groups.

Research Findings

Recent research has focused on the structural optimization of compounds similar to this compound. The following findings are noteworthy:

  • Molecular Docking Studies : These studies suggest strong binding affinity for targets involved in cancer progression, such as bromodomains associated with BRPF1 and BRPF2 .
  • Comparative Studies : Compounds with similar scaffolds have been shown to exhibit varying degrees of biological activity, emphasizing the importance of structural features in determining efficacy .

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